2-Cyano-3-cyclopropylacrylic acid
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Overview
Description
2-Cyano-3-cyclopropylacrylic acid is an organic compound with the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol . It is a versatile small molecule scaffold used in various research applications. The compound is characterized by the presence of a cyano group (–CN) and a cyclopropyl group attached to an acrylic acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-cyclopropylacrylic acid typically involves the reaction of cyclopropanecarbaldehyde with cyanoacetic acid in the presence of piperidine and glacial acetic acid. The reaction mixture is stirred at 80°C for 2 hours and then cooled to room temperature . The reaction can be summarized as follows: [ \text{Cyclopropanecarbaldehyde} + \text{Cyanoacetic acid} \xrightarrow{\text{Piperidine, Acetic Acid, 80°C}} \text{this compound} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-3-cyclopropylacrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-Cyano-3-cyclopropylacrylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Cyano-3-cyclopropylacrylic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various biochemical reactions. The cyclopropyl group can influence the compound’s binding affinity and specificity towards target molecules. Detailed studies on its exact mechanism of action are still ongoing .
Comparison with Similar Compounds
2-Cyano-3-phenylacrylic acid: Similar structure but with a phenyl group instead of a cyclopropyl group.
2-Cyano-3-methylacrylic acid: Contains a methyl group instead of a cyclopropyl group.
Comparison: 2-Cyano-3-cyclopropylacrylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions compared to similar compounds with different substituents .
Properties
CAS No. |
98895-60-4 |
---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
(Z)-2-cyano-3-cyclopropylprop-2-enoic acid |
InChI |
InChI=1S/C7H7NO2/c8-4-6(7(9)10)3-5-1-2-5/h3,5H,1-2H2,(H,9,10)/b6-3- |
InChI Key |
FZERGXZRBYBPDM-UTCJRWHESA-N |
Isomeric SMILES |
C1CC1/C=C(/C#N)\C(=O)O |
SMILES |
C1CC1C=C(C#N)C(=O)O |
Canonical SMILES |
C1CC1C=C(C#N)C(=O)O |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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